molecular formula C11H20N2S B11890385 3-Methyldecahydroquinoline-8-carbothioamide CAS No. 62355-36-6

3-Methyldecahydroquinoline-8-carbothioamide

Cat. No.: B11890385
CAS No.: 62355-36-6
M. Wt: 212.36 g/mol
InChI Key: QUFYHBBBLZABOV-UHFFFAOYSA-N
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Description

3-Methyldecahydroquinoline-8-carbothioamide is a heterocyclic compound with the molecular formula C11H20N2S.

Properties

CAS No.

62355-36-6

Molecular Formula

C11H20N2S

Molecular Weight

212.36 g/mol

IUPAC Name

3-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-8-carbothioamide

InChI

InChI=1S/C11H20N2S/c1-7-5-8-3-2-4-9(11(12)14)10(8)13-6-7/h7-10,13H,2-6H2,1H3,(H2,12,14)

InChI Key

QUFYHBBBLZABOV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CCCC(C2NC1)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyldecahydroquinoline-8-carbothioamide typically involves the reaction of decahydroquinoline derivatives with thioamide groups. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like triethylamine .

Industrial Production Methods

the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings, with appropriate scaling of reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

3-Methyldecahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .

Scientific Research Applications

Table 1: Major Reactions Involving 3-Methyldecahydroquinoline-8-carbothioamide

Reaction TypeProducts Formed
OxidationSulfoxides, sulfones
ReductionThiols, amines
SubstitutionVarious substituted derivatives

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

Research has indicated that this compound exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer properties. For instance, studies have demonstrated its efficacy against various cancer cell lines, suggesting potential as a lead compound for drug development.

Case Study: A study evaluated the antiproliferative effects of this compound derivatives on human cancer cell lines. Results showed that certain derivatives inhibited cell growth significantly, with IC50 values indicating their potency against specific targets.

The compound's interaction with biological systems has been a focal point in research. It has been investigated for its ability to modulate enzyme activity, which is crucial for developing therapeutic agents.

Case Study: In vitro assays revealed that derivatives of this compound inhibited key enzymes involved in microbial growth, showcasing potential as an antimicrobial agent.

Industrial Applications

In addition to its biological significance, this compound is utilized in the formulation of dyes and pigments due to its unique chemical structure. Its ability to act as a precursor in synthesizing other industrial chemicals further underscores its importance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyldecahydroquinoline-8-carbothioamide is unique due to its specific structural features and the combination of biological activities it exhibits. Unlike other similar compounds, it has a distinct mechanism of action and a broader range of applications in various fields .

Biological Activity

3-Methyldecahydroquinoline-8-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic pathway often includes the use of thioamide derivatives, which are known for their ability to form stable complexes with metal ions and exhibit diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines.

  • Case Study : A derivative with a related structure showed an IC50 value of 2.3 µM against HepG2 liver cancer cells, indicating potent cytotoxic activity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression. Enzyme inhibition studies are crucial as they help elucidate the mechanism of action.

  • Cholinesterase Inhibition : Compounds derived from quinoline structures have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's .
CompoundIC50 (µM)Target Enzyme
This compoundTBDAChE
Related Quinoline Derivative19.85AChE

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets, including VEGFR-2, a receptor tyrosine kinase implicated in angiogenesis and tumor growth.

  • Findings : Docking simulations indicated that the compound binds effectively within the active site of VEGFR-2, suggesting its potential as an antiangiogenic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of compounds. Variations in substituents on the quinoline ring can significantly impact their biological activity.

Key Observations:

  • Substituent Effects : The introduction of methyl or halogen substituents on the quinoline ring has been shown to enhance cytotoxicity against cancer cell lines.
SubstituentBiological Activity
MethylIncreased cytotoxicity
HalogenVariable effects depending on position

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